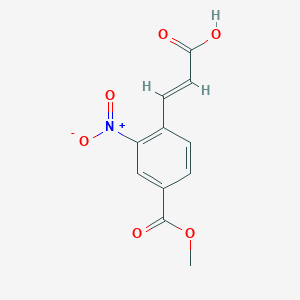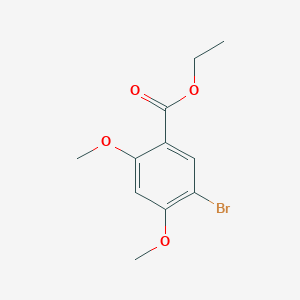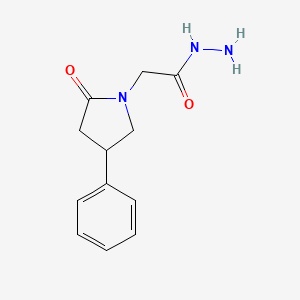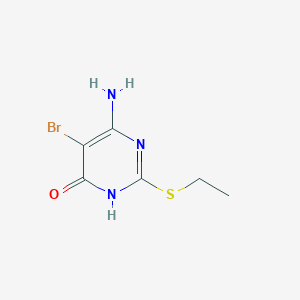
1-甲基-3-苯基哌嗪-2-酮
描述
1-Methyl-3-phenylpiperazin-2-one, also known as MPMP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is commonly used in scientific research for its unique properties. MPMP has been extensively studied due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
Alpha-1肾上腺素受体亲和力和抗高血压药
1-甲基-3-苯基哌嗪-2-酮衍生物已被合成并评估其作为alpha-1肾上腺素受体拮抗剂和抗高血压药的潜力。这些化合物,特别是当在苯基哌嗪侧链的苯环上的邻位上取代时,对alpha-1肾上腺素受体表现出很高的结合亲和力,表明其在抗高血压应用中的潜力(Chern et al., 1993)。
血清素受体亲和力
苯基哌嗪衍生物,包括与1-甲基-3-苯基哌嗪-2-酮相关的衍生物,已被研究其对血清素受体的亲和力。已观察到这些化合物在各种血清素受体亚型中表现出中性拮抗剂或弱部分激动剂效应,显示了它们在调节血清素能活性方面的潜在效用(Enguehard-Gueiffier et al., 2006)。
抗惊厥特性
已对1-甲基-3-苯基哌嗪-2-酮的衍生物及其抗惊厥特性进行了研究。一些化合物在动物模型中对电诱发癫痫发作的保护方面显示出有希望的结果,表明它们作为抗癫痫药物的潜力(Kamiński et al., 2013)。
抗结核活性
一些1-甲基-3-苯基哌嗪-2-酮的衍生物已被合成并测试其抗结核活性。这些研究表明在治疗结核病中的潜在应用(Foks et al., 2004)。
肠道渗透增强剂
与1-甲基-3-苯基哌嗪-2-酮密切相关的苯基哌嗪化合物已被研究为潜在的肠道渗透增强剂。这些化合物可以潜在地改善大分子治疗剂的口服递送(Fein et al., 2017)。
多巴胺受体结合
对苯基哌嗪的研究,包括1-甲基-3-苯基哌嗪-2-酮的衍生物,探索了它们与多巴胺受体的结合亲和力。这些化合物为开发用于各种治疗应用的选择性多巴胺受体配体提供了见解(Ehrlich et al., 2009)。
抗心律失常特性
还对与1-甲基-3-苯基哌嗪-2-酮相关的芳基哌嗪进行了研究,以了解它们作为抗心律失常药的潜力。这些研究表明在治疗心律失常中的应用(Phillips et al., 1992)。
安全和危害
1-Methyl-3-phenylpiperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye damage . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
属性
IUPAC Name |
1-methyl-3-phenylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFORXSVFVCFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461209 | |
| Record name | 1-METHYL-3-PHENYLPIPERAZIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799796-66-0 | |
| Record name | 1-METHYL-3-PHENYLPIPERAZIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














